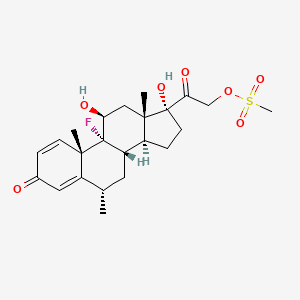
Pregna-1,4-diene-3,20-dione-9-fluoro-11beta,17,21-trihydroxy-6alpha-methyl-21-methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pregna-1,4-diene-3,20-dione-9-fluoro-11beta,17,21-trihydroxy-6alpha-methyl-21-methanesulfonate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. This compound is known for its high efficacy and relatively low mineralocorticoid activity, making it a preferred choice in clinical settings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,20-dione-9-fluoro-11beta,17,21-trihydroxy-6alpha-methyl-21-methanesulfonate involves multiple steps, starting from basic steroidal precursors. One common method involves the fluorination of a suitable steroidal intermediate, followed by hydroxylation and sulfonation reactions. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the final product meets pharmaceutical standards. Key steps include the purification of intermediates and the final product through crystallization and chromatography techniques .
化学反应分析
Types of Reactions
Pregna-1,4-diene-3,20-dione-9-fluoro-11beta,17,21-trihydroxy-6alpha-methyl-21-methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Substitution: Halogenation and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate hydroxyl groups. Substitution reactions can introduce halogen or sulfonate groups into the molecule .
科学研究应用
Pregna-1,4-diene-3,20-dione-9-fluoro-11beta,17,21-trihydroxy-6alpha-methyl-21-methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying steroidal reaction mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively used in clinical trials for its anti-inflammatory and immunosuppressive properties.
Industry: Employed in the formulation of pharmaceutical products and as a precursor in the synthesis of other steroidal compounds
作用机制
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of target genes. This results in the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins .
相似化合物的比较
Similar Compounds
Dexamethasone: Another potent glucocorticoid with similar anti-inflammatory properties.
Betamethasone: Known for its high potency and low mineralocorticoid activity.
Methylprednisolone: Commonly used for its anti-inflammatory and immunosuppressive effects
Uniqueness
Pregna-1,4-diene-3,20-dione-9-fluoro-11beta,17,21-trihydroxy-6alpha-methyl-21-methanesulfonate is unique due to its specific structural modifications, which enhance its binding affinity to glucocorticoid receptors and reduce its mineralocorticoid activity. This makes it particularly effective in treating conditions where high anti-inflammatory activity is required without significant sodium retention .
属性
分子式 |
C23H31FO7S |
|---|---|
分子量 |
470.6 g/mol |
IUPAC 名称 |
[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |
InChI |
InChI=1S/C23H31FO7S/c1-13-9-17-15-6-8-22(28,19(27)12-31-32(4,29)30)21(15,3)11-18(26)23(17,24)20(2)7-5-14(25)10-16(13)20/h5,7,10,13,15,17-18,26,28H,6,8-9,11-12H2,1-4H3/t13-,15-,17-,18-,20-,21-,22-,23-/m0/s1 |
InChI 键 |
DGISQSXPSOFZGZ-ANMQSBJQSA-N |
手性 SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)COS(=O)(=O)C)O |
规范 SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)COS(=O)(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


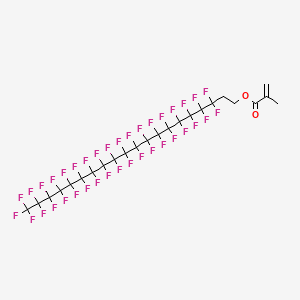
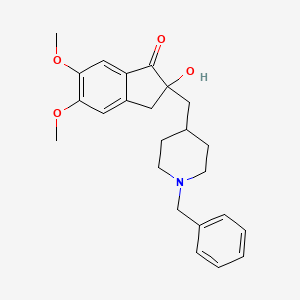
![(1S,3aS,4E,7aR)-7a-methyl-1-[(2S)-6-methylheptan-2-yl]-4-[(2Z)-2-(2-methylidenecyclohexylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-indene](/img/structure/B15289762.png)
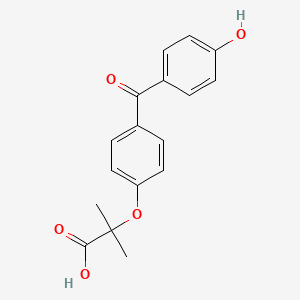

![2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B15289775.png)
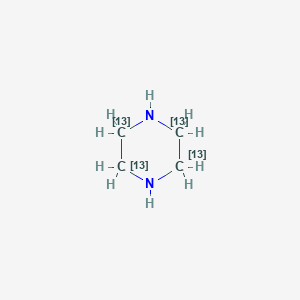
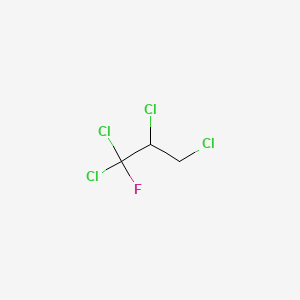
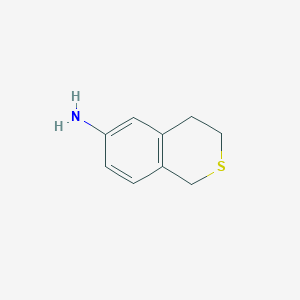
![1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene](/img/structure/B15289810.png)
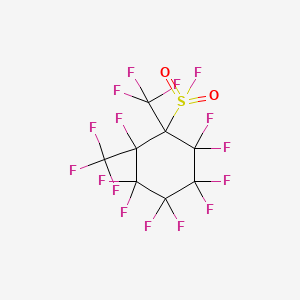
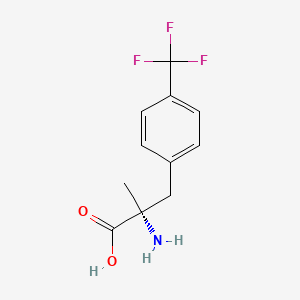
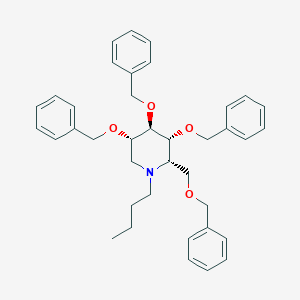
![1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15289836.png)
